molecular formula C14H13BrN2 B6297222 9-(2-Bromoethyl)-9H-carbazol-3-amine CAS No. 2442597-58-0

9-(2-Bromoethyl)-9H-carbazol-3-amine

Cat. No.: B6297222
CAS No.: 2442597-58-0
M. Wt: 289.17 g/mol
InChI Key: PJEQKDDWQSRRAG-UHFFFAOYSA-N
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Description

9-(2-Bromoethyl)-9H-carbazol-3-amine is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. The presence of a bromoethyl group and an amine group in the structure of this compound makes it a versatile intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Bromoethyl)-9H-carbazol-3-amine typically involves the bromination of carbazole followed by the introduction of an amine group. One common method is as follows:

    Bromination of Carbazole: Carbazole is reacted with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce a bromo group at the 9-position.

    Introduction of the Amine Group: The bromoethyl group is then introduced by reacting the brominated carbazole with ethylene dibromide (BrCH2CH2Br) in the presence of a base such as potassium carbonate (K2CO3). The resulting intermediate is then treated with ammonia (NH3) to introduce the amine group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

9-(2-Bromoethyl)-9H-carbazol-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or alkyl groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.

    Reduction Reactions: The amine group can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and alkyl halides. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents.

Major Products Formed

    Substitution Reactions: Products include hydroxylated, cyanated, or alkylated carbazole derivatives.

    Oxidation Reactions: Products include carbazole quinones or other oxidized carbazole derivatives.

    Reduction Reactions: Products include secondary or tertiary amines.

Scientific Research Applications

9-(2-Bromoethyl)-9H-carbazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is used in the study of biological processes and as a probe for investigating enzyme activities.

    Industry: The compound is used in the production of materials such as polymers, dyes, and electronic components.

Mechanism of Action

The mechanism of action of 9-(2-Bromoethyl)-9H-carbazol-3-amine involves its interaction with specific molecular targets and pathways. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules such as DNA, proteins, and enzymes. This can lead to the inhibition of enzyme activities, disruption of cellular processes, and induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (2-Bromoethyl)benzene: Similar in structure but lacks the carbazole core.

    9-(2-Chloroethyl)-9H-carbazole: Similar structure with a chloro group instead of a bromo group.

    9-(2-Iodoethyl)-9H-carbazole: Similar structure with an iodo group instead of a bromo group.

Uniqueness

9-(2-Bromoethyl)-9H-carbazol-3-amine is unique due to the presence of both the bromoethyl and amine groups, which provide a combination of reactivity and functionality not found in other similar compounds. This makes it a valuable intermediate for various chemical reactions and applications in different fields.

Properties

IUPAC Name

9-(2-bromoethyl)carbazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2/c15-7-8-17-13-4-2-1-3-11(13)12-9-10(16)5-6-14(12)17/h1-6,9H,7-8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEQKDDWQSRRAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2CCBr)C=CC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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